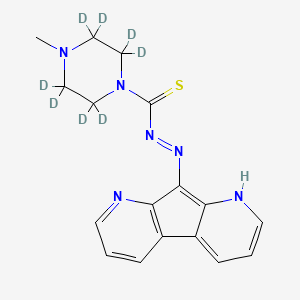

COTI-219-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H18N6S |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |

InChI-Schlüssel |

LEFJEIAOWFXQMK-JNJBWJDISA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4)([2H])[2H])[2H] |

Kanonische SMILES |

CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

COTI-219-d8: A Technical Overview for Researchers

COTI-219-d8 is the deuterated form of COTI-2, a novel small molecule anti-cancer agent. In research settings, this compound serves as a crucial analytical tool, primarily utilized as an internal standard for the quantitative analysis of COTI-2 in various biological matrices through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its stability and distinct mass make it an ideal tracer for pharmacokinetic and metabolic studies of its parent compound, COTI-2.

The primary research focus, however, is on the therapeutic potential of COTI-2 , a third-generation thiosemicarbazone. This compound has demonstrated significant anti-tumor activity in a wide range of human cancer cell lines, both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the available data on COTI-2, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Mechanism of Action

COTI-2 exhibits a multi-faceted mechanism of action, targeting key pathways involved in cancer cell proliferation and survival. Its primary modes of action are the reactivation of mutant tumor suppressor protein p53 and the modulation of the AMPK/mTOR signaling pathway.

p53 Reactivation

The TP53 gene is the most frequently mutated gene in human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions. COTI-2 has been shown to reactivate mutant p53.[3] It is believed to act as a zinc chelator, binding to the DNA-binding domain of the misfolded mutant p53 protein.[4] This interaction is thought to induce a conformational change in the protein, restoring its wild-type structure and function.[2][3] The refolded p53 can then induce downstream cellular processes such as apoptosis (programmed cell death).[1][3]

AMPK/mTOR Pathway Modulation

COTI-2 also exerts its anti-cancer effects through a p53-independent mechanism involving the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways.[5][6] COTI-2 treatment leads to the activation of AMPK and the subsequent inhibition of the mTOR pathway.[5][7] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[5] This dual mechanism of action, targeting both p53 and the AMPK/mTOR pathway, makes COTI-2 a promising therapeutic candidate for a broad range of cancers, including those with wild-type p53.[8]

Quantitative Data

The efficacy of COTI-2 has been evaluated across a variety of cancer cell lines and in preclinical xenograft models. The following tables summarize the available quantitative data.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HNSCC Lines | Head and Neck Squamous Cell | Mutant and Wild-Type | 9.6 - 370.0 | [9] |

| TNBC Lines | Triple-Negative Breast | Mutant | Lower than WT | [2] |

| Non-TNBC Lines | Non-Triple-Negative Breast | Wild-Type | Higher than Mutant | [2] |

Note: Specific IC50 values for many cell lines are presented graphically in the cited literature.

In Vivo Efficacy: Xenograft Models

COTI-2 has demonstrated significant tumor growth inhibition in mouse xenograft models.

| Xenograft Model | Cancer Type | Treatment Dose and Schedule | Outcome | Reference |

| HT-29 | Human Colorectal | 10 mg/kg, IP, 5 days/week for 7 weeks | Significant tumor growth inhibition | [10] |

| SHP-77 | Small Cell Lung | 3 mg/kg | Significant tumor growth inhibition | [10] |

| OVCAR-3 | Ovarian | Not specified | Effective tumor growth inhibition (IV and PO) | [11] |

Phase I Clinical Trial (NCT02433626)

A Phase I clinical trial of COTI-2 in patients with recurrent gynecologic cancers has provided initial safety, tolerability, and pharmacokinetic data.[12]

| Parameter | Value |

| Recommended Phase II Dose (RP2D) | 1.0 mg/kg |

| Tmax (Time to maximum concentration) | 15-90 minutes |

| Half-life | 8-10 hours |

| Common Adverse Events (>10%) | Nausea, vomiting, fatigue, abdominal pain, constipation, anemia, dyspnea, anorexia, urinary tract infection, hypokalemia, myalgia, diarrhea, pyrexia, peripheral neuropathy, increased creatinine, weight loss |

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of COTI-2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Summary:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of COTI-2.

-

Following an incubation period (typically 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Immunofluorescent Staining for p53 Protein Folding

This technique is used to visualize the conformational state of the p53 protein within cells.

Protocol Summary:

-

Cells are cultured on coverslips and treated with COTI-2.

-

After treatment, the cells are fixed and permeabilized.

-

The cells are then incubated with primary antibodies specific to either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.

-

Following washing steps, the cells are incubated with fluorescently labeled secondary antibodies.

-

The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining would indicate a refolding of mutant p53 to a wild-type conformation.[2][3]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of COTI-2 in a living organism.

Protocol Summary:

-

Human cancer cells are injected subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives COTI-2 via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule, while the control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. COTI-2 | Reactivating Mutant p53 | PDF [slideshare.net]

- 5. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of COTI-219-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for COTI-219-d8 and detailed methodologies for the analysis of its isotopic purity. COTI-219 is a novel third-generation thiosemicarbazone that acts as a potent and selective inhibitor of mutant KRAS protein.[1][2] The deuterated analog, this compound, is a valuable tool in pharmaceutical research, particularly for pharmacokinetic and metabolic studies, where the deuterium labeling can alter metabolic pathways and enhance drug exposure.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a convergent synthesis strategy, culminating in the condensation of a deuterated ketone with a custom thiosemicarbazide. The following sections detail a plausible multi-step synthesis.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of [d8]-5,6,7,8-Tetrahydroquinolin-8-one (Deuterated Ketone)

A plausible method for the deuteration of the tetrahydroquinoline ring system involves an acid-catalyzed hydrogen-deuterium exchange followed by oxidation.

-

Materials: 5,6,7,8-Tetrahydroquinoline, Deuterium Oxide (D₂O), Deuterated Sulfuric Acid (D₂SO₄), Chromium Trioxide, Acetic Acid.

-

Procedure:

-

5,6,7,8-Tetrahydroquinoline is dissolved in an excess of D₂O containing a catalytic amount of D₂SO₄.

-

The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate complete H/D exchange at all non-aromatic positions.

-

The reaction progress is monitored by ¹H NMR by observing the disappearance of proton signals in the aliphatic region.

-

Upon completion, the reaction mixture is neutralized with a suitable base (e.g., Na₂CO₃) and the deuterated product, [d8]-5,6,7,8-tetrahydroquinoline, is extracted with an organic solvent (e.g., dichloromethane).

-

The extracted product is then oxidized to the corresponding ketone. The deuterated tetrahydroquinoline is dissolved in acetic acid, and a solution of chromium trioxide in aqueous sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with isopropanol, and the product, [d8]-5,6,7,8-tetrahydroquinolin-8-one, is isolated by extraction and purified by column chromatography.

-

Step 2: Synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide

This intermediate is synthesized from commercially available 1-(pyridin-2-yl)piperazine.

-

Materials: 1-(Pyridin-2-yl)piperazine, Thiophosgene, Hydrazine hydrate, Triethylamine, Dichloromethane.

-

Procedure:

-

1-(Pyridin-2-yl)piperazine is dissolved in dichloromethane, and triethylamine is added as a base.

-

The solution is cooled in an ice bath, and a solution of thiophosgene in dichloromethane is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction mixture is washed with water and brine, and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure to yield the crude thiocarbamoyl chloride.

-

The crude intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature to yield 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide.

-

The product is isolated by filtration or extraction and purified by recrystallization.

-

Step 3: Synthesis of this compound (Final Condensation)

The final step involves the condensation of the deuterated ketone with the thiosemicarbazide intermediate.

-

Materials: [d8]-5,6,7,8-Tetrahydroquinolin-8-one, 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide, Ethanol, Acetic Acid (catalytic amount).

-

Procedure:

-

[d8]-5,6,7,8-Tetrahydroquinolin-8-one and a molar equivalent of 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide are dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for this analysis.

Analytical Workflow for Isotopic Purity

Caption: Workflow for isotopic purity analysis of this compound.

Experimental Protocols for Isotopic Purity Analysis

1. High-Resolution Mass Spectrometry (LC-HRMS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Resolution: > 60,000.

-

Data Analysis: The relative abundance of each isotopologue (d0 to d8) is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

-

2. Quantitative Nuclear Magnetic Resonance (qNMR)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: An accurately weighed amount of this compound (e.g., 10-20 mg) and an internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., Chloroform-d).

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Analysis: The integral of the residual proton signals in the deuterated regions of this compound is compared to the integral of a known signal from the non-deuterated part of the molecule or the internal standard. This allows for the calculation of the percentage of deuteration at each site.

Quantitative Data Summary

Table 1: Hypothetical Isotopic Distribution of this compound by LC-HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.2 |

| d3 | 0.5 |

| d4 | 1.0 |

| d5 | 2.5 |

| d6 | 5.0 |

| d7 | 10.0 |

| d8 | 80.7 |

| Isotopic Purity (d8) | >98% (of deuterated species) |

Table 2: Hypothetical Deuterium Incorporation at Specific Positions by ¹H qNMR

| Position | % Deuteration |

| C5-D₂ | > 99% |

| C6-D₂ | > 99% |

| C7-D₂ | > 98% |

| C8-D₂ | > 98% |

| Overall Deuteration | > 98.5% |

Mechanism of Action of COTI-219

COTI-219 is designed to selectively target and inhibit mutant forms of the KRAS protein.[1][2] Mutant KRAS is a key driver in many cancers, and its constitutive activation leads to the uncontrolled proliferation and survival of cancer cells through various downstream signaling pathways. By inhibiting mutant KRAS, COTI-219 is expected to block these pro-cancerous signals.

Putative Signaling Pathway Affected by COTI-219

Caption: Putative signaling pathway inhibited by COTI-219.

This guide provides a foundational framework for the synthesis and detailed analysis of this compound. The proposed synthetic route is based on established chemical principles for thiosemicarbazone formation and deuteration. The analytical methods described are standard in the pharmaceutical industry for ensuring the quality and isotopic enrichment of deuterated compounds. Researchers and drug development professionals can use this information as a starting point for their own work with COTI-219 and other deuterated molecules.

References

Preliminary In Vitro Profile of COTI-219-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

COTI-219-d8 is a deuterated analogue of COTI-2, a novel, orally available, third-generation thiosemicarbazone. Developed using a proprietary computational platform, CHEMSAS®, COTI-2 has demonstrated potent anti-cancer activity across a broad range of human cancer cell lines in preclinical studies.[1][2] While specific in vitro data for this compound is not extensively available in the public domain, the biological activity of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts. Therefore, this technical guide summarizes the key preliminary in vitro findings for COTI-2, which are considered representative for this compound. The primary proposed mechanisms of action for COTI-2 include the reactivation of mutant p53 and the modulation of key signaling pathways such as AMPK/mTOR.[3][4][5]

Data Presentation: In Vitro Cytotoxicity

COTI-2 has shown significant cytotoxic effects against a diverse panel of human cancer cell lines, with IC50 values predominantly in the nanomolar range.[1][2][6] The tables below summarize the half-maximal inhibitory concentrations (IC50) of COTI-2 in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 (nM) |

| 5637 | Bladder Cancer | 526 |

| T24 | Bladder Cancer | 532 |

Table 1: IC50 Values of COTI-2 in Bladder Cancer Cell Lines. Data derived from a study on the effects of COTI-2 on bladder cancer cells.[3]

| Cell Line | Cancer Type | IC50 (nM) |

| U87-MG | Glioblastoma | Reported as effective at low concentrations |

| SNB-19 | Glioblastoma | Reported as effective at low concentrations |

| SF-268 | Glioblastoma | Reported as effective at low concentrations |

| SF-295 | Glioblastoma | Reported as effective at low concentrations |

Table 2: Sensitivity of Glioblastoma Cell Lines to COTI-2. Studies have shown that COTI-2 is active against various human glioblastoma cell lines at relatively low concentrations.[1]

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Mutant | Lower IC50 values |

| Non-TNBC Cell Lines | Breast Cancer | Wild-Type | Higher IC50 values |

Table 3: Comparative IC50 Values of COTI-2 in Breast Cancer Cell Lines. A study found that TNBC cell lines with mutant p53 were significantly more responsive to COTI-2.[7][8]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 values.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Reagent Addition:

-

For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

For CCK-8 assay: CCK-8 solution (containing WST-8) is added to each well and incubated for 1-4 hours.

-

-

Data Acquisition:

-

For MTT assay: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

For CCK-8 assay: The absorbance is measured directly at a wavelength of 450 nm.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

-

Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the treatment.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action: p53 Reactivation

One of the primary proposed mechanisms of COTI-2 is its ability to reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in cancer.[8] More recent evidence suggests that COTI-2 may act as a zinc metallochaperone, restoring the proper conformation and function to zinc-deficient mutant p53 proteins.[9]

Caption: Proposed p53 reactivation by this compound.

Proposed Mechanism of Action: AMPK/mTOR Pathway Modulation

COTI-2 has also been shown to induce apoptosis through p53-independent mechanisms, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3][5][10]

Caption: Inhibition of the mTOR pathway by this compound via AMPK activation.

Experimental Workflow: In Vitro Evaluation

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a compound like this compound.

Caption: A standard workflow for in vitro anti-cancer drug screening.

References

- 1. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Understanding COTI-219 Pharmacokinetics: A Technical Guide Utilizing COTI-219-d8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed public information regarding the pharmacokinetics of COTI-219 and the specific use of a deuterated analog, COTI-219-d8, is limited. This guide has been constructed based on established principles of pharmacokinetic analysis, information on analogous compounds (thiosemicarbazones and mutant KRAS inhibitors), and general practices in preclinical drug development. The data and protocols presented herein are illustrative and intended to provide a framework for understanding the potential application of this compound in the pharmacokinetic characterization of COTI-219.

Introduction to COTI-219 and the Role of Deuterated Analogs

COTI-219 is a preclinical, orally administered small molecule inhibitor designed to selectively target mutant forms of the KRAS protein.[1][2] KRAS mutations are prevalent in a variety of cancers, including pancreatic, colorectal, and lung cancers, making it a significant therapeutic target.[1] The development of effective and safe KRAS inhibitors is a major focus in oncology research.

To thoroughly characterize the therapeutic potential of COTI-219, a comprehensive understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is essential. These studies are a critical component of the Investigational New Drug (IND)-enabling studies required for advancing a compound to clinical trials.

The Utility of this compound:

Pharmacokinetic studies rely on the accurate and precise quantification of the drug in biological matrices such as plasma, blood, and various tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable and robust LC-MS/MS data.

This compound is a deuterated analog of COTI-219, where one or more hydrogen atoms are replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to COTI-219. When used as an internal standard in an LC-MS/MS assay, this compound co-elutes with COTI-219, experiencing the same effects of sample preparation, matrix interference, and instrument variability. This allows for accurate normalization of the analytical signal, leading to highly reliable quantification of COTI-219.

Hypothetical Pharmacokinetic Profile of COTI-219

The following tables present hypothetical pharmacokinetic parameters for COTI-219 in preclinical species, based on typical values observed for orally administered small molecule kinase inhibitors. These values would be determined through in vivo studies in animal models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of COTI-219 in Preclinical Species (Illustrative Data)

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |

| Cmax (ng/mL) | 850 | 1200 | 1500 |

| Tmax (h) | 1.0 | 2.0 | 2.5 |

| AUC0-t (ng·h/mL) | 4200 | 7500 | 18000 |

| AUC0-inf (ng·h/mL) | 4500 | 7800 | 18500 |

| t1/2 (h) | 4.5 | 6.2 | 8.0 |

| CL/F (mL/min/kg) | 37.0 | 21.4 | 4.5 |

| Vd/F (L/kg) | 14.2 | 8.9 | 2.8 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Tissue Distribution of COTI-219 in Rats Following a Single Oral Dose of 10 mg/kg (Illustrative Data)

| Tissue | Concentration at 2h (ng/g) | Tissue-to-Plasma Ratio |

| Lung | 4800 | 4.0 |

| Liver | 3600 | 3.0 |

| Kidney | 2400 | 2.0 |

| Spleen | 1800 | 1.5 |

| Tumor | 6000 | 5.0 |

| Brain | 60 | 0.05 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of COTI-219 following a single oral dose in mice and rats.

Methodology:

-

Animal Models: Male and female CD-1 mice (n=3 per time point) and Sprague-Dawley rats (n=3 per time point).

-

Dosing: COTI-219 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Serial blood samples (approximately 50 µL from mice, 200 µL from rats) are collected from the tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of COTI-219 are determined using a validated LC-MS/MS method with this compound as the internal standard.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to determine key PK parameters.

LC-MS/MS Bioanalytical Method for COTI-219 Quantification

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of COTI-219 in plasma.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Waters).

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

COTI-219: [M+H]+ → product ion (hypothetical m/z transitions)

-

This compound: [M+H]+ → product ion (hypothetical m/z transitions with a mass shift corresponding to the number of deuterium atoms)

-

-

-

Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts relevant to the study of COTI-219.

Conclusion

The use of a deuterated internal standard, this compound, is indispensable for the accurate and reliable quantification of COTI-219 in biological matrices, which is fundamental to its preclinical and clinical development. The illustrative pharmacokinetic data and experimental protocols provided in this guide offer a framework for the types of studies necessary to characterize the ADME properties of this novel mutant KRAS inhibitor. A thorough understanding of the pharmacokinetics of COTI-219 will be essential for determining appropriate dosing regimens in future clinical trials and ultimately for realizing its therapeutic potential in treating KRAS-mutant cancers. Further public disclosure of data from the developers of COTI-219 will be necessary to fully elucidate its pharmacokinetic profile.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Early Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fast-paced environment of early drug discovery, generating reliable, accurate, and precise data from complex biological matrices is paramount. Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of these efforts, underpinning critical decisions in pharmacokinetics and drug metabolism. However, the accuracy of LC-MS is often challenged by issues such as matrix effects and variability in sample preparation. This technical guide details the indispensable role of deuterated internal standards in overcoming these challenges. By serving as nearly perfect chemical mimics of the analyte, these stable isotope-labeled standards significantly enhance the robustness and reliability of bioanalytical data, ensuring that decisions in the drug development pipeline are based on the highest quality information.

The Principle of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the standard to be distinguished from the analyte by a mass spectrometer, yet it behaves almost identically during sample extraction, chromatography, and ionization.[3][4] The use of such a standard in a technique known as isotope dilution mass spectrometry is widely considered the gold standard in quantitative bioanalysis.[5]

By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow, it serves as a robust internal control.[1] The final concentration of the analyte is determined by the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach effectively normalizes variations that occur throughout the analytical process.[6]

Core Advantages in Bioanalytical Assays

The physicochemical similarity between a drug candidate and its deuterated analog provides several key advantages over the use of non-deuterated, structurally similar internal standards.

-

Mitigation of Matrix Effects: Matrix effects, the unpredictable suppression or enhancement of an analyte's ionization signal due to co-eluting components from the biological matrix (e.g., plasma, urine), are a primary source of error in LC-MS/MS assays.[6][7] Because a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement.[8] This allows the analyte/standard ratio to remain constant, preserving the accuracy of the measurement even in "dirty" or complex matrices.[7][9]

-

Correction for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[10] Any loss of analyte during these steps can lead to under-quantification. A deuterated standard, being chemically identical, tracks the analyte through this entire process, correcting for any physical loss or extraction inconsistencies.[5][11]

-

Improved Accuracy and Precision: By effectively compensating for both matrix effects and procedural variability, deuterated standards lead to significant improvements in the accuracy (closeness to the true value) and precision (reproducibility) of the results.[10][12] This is crucial for meeting the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[13][14]

Applications in Early Drug Discovery

Deuterated standards are instrumental across various stages of early drug discovery, primarily within Drug Metabolism and Pharmacokinetics (DMPK) studies.

-

Pharmacokinetic (PK) Analysis: Accurate quantification of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. Deuterated standards enable precise measurement of drug concentrations in biological fluids over time, which is essential for determining key PK parameters like half-life, clearance, and bioavailability.[15][16]

-

Metabolic Stability Assays: In early discovery, in vitro metabolic stability assays using liver microsomes or hepatocytes are performed to predict a drug's metabolic clearance in vivo.[17][18] By incubating a drug candidate with these enzyme systems, researchers can measure its rate of depletion. Using a deuterated standard is critical for accurately quantifying the remaining parent drug at various time points, especially at low concentrations.[19][20]

-

Metabolite Identification and Profiling: Deuterated compounds are invaluable tools for tracking the metabolic fate of a drug.[15] By analyzing samples from in vitro or in vivo studies, researchers can more easily distinguish drug-related metabolites from endogenous matrix components.

-

Improving Metabolic Profiles of Drug Candidates: Strategically replacing hydrogen with deuterium at a site of metabolism can slow down the rate of enzymatic breakdown (the "kinetic isotope effect").[21][22] This approach, sometimes called "deuterium switching," can be used to improve a drug's pharmacokinetic profile, potentially reducing dosing frequency or minimizing the formation of toxic metabolites.[23][24]

Quantitative Data Presentation

The superiority of deuterated internal standards (often referred to as Stable Isotope-Labeled Internal Standards, SIL-IS) over non-deuterated, structural analog standards is evident in bioanalytical method validation data.

| Parameter | Deuterated IS (SIL-IS) | Analog IS | Justification |

| Accuracy (% Bias) | Typically within ±5%[10] | Can exceed ±15%[10] | SIL-IS provides superior accuracy by more effectively compensating for matrix effects and variations in sample recovery.[10] |

| Precision (%CV) | Typically <10%[10] | Can be >15%[10] | The close tracking of the analyte by the SIL-IS throughout the analytical process results in significantly better reproducibility.[11] |

| Matrix Effect | Effectively compensated[10] | Inconsistent compensation[10] | The near-identical chemical nature of the SIL-IS ensures it experiences the same ionization suppression or enhancement as the analyte, leading to effective normalization.[6] |

| Recovery Correction | Excellent and consistent[11] | Variable and inconsistent[11] | Differences in the physicochemical properties of analog standards can lead to inconsistent extraction efficiency compared to the analyte.[11] |

Table 1: Performance Comparison of Deuterated vs. Analog Internal Standards.

Experimental Protocols

Protocol 1: General Bioanalytical Quantification in Plasma

Objective: To accurately quantify the concentration of a drug candidate in human plasma using LC-MS/MS with a deuterated internal standard.

Methodology:

-

Preparation of Standards:

-

Prepare stock solutions (1 mg/mL) of the drug candidate (analyte) and its deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).[14]

-

Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range covering the expected study sample concentrations (e.g., 1-1000 ng/mL).

-

Prepare Quality Control (QC) samples in blank plasma at low, medium, and high concentrations.[25]

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibrator, QC, and study sample into a 96-well plate.

-

Add 10 µL of the IS working solution (e.g., 500 ng/mL in methanol) to every well except for the blank matrix samples.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

-

Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a drug candidate.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution.

-

Prepare a working solution of the drug candidate (e.g., 100 µM in acetonitrile). The final organic solvent concentration in the incubation should be ≤1%.[17]

-

Prepare the deuterated IS solution in acetonitrile for use in the stop solution.

-

-

Incubation Procedure:

-

In a 96-well plate, pre-warm the HLM solution (final protein concentration ~0.5 mg/mL) and the phosphate buffer at 37°C for 10 minutes.[19]

-

Initiate the metabolic reaction by adding the drug candidate working solution (final concentration e.g., 1 µM) and the NADPH-regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing the deuterated IS.[19]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using an LC-MS/MS method as described in Protocol 1 to determine the peak area ratio of the analyte to the IS at each time point.

-

-

Data Analysis:

-

Normalize the peak area ratio at each time point to the ratio at time zero to determine the percent of parent compound remaining.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope (k) of the linear portion of the curve.

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance (Clint).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts central to the application of deuterated standards.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. researchgate.net [researchgate.net]

- 9. myadlm.org [myadlm.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. mttlab.eu [mttlab.eu]

- 20. mdpi.com [mdpi.com]

- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bioanalysisforum.jp [bioanalysisforum.jp]

COTI-219: A Technical Guide to Stability and Storage

Disclaimer: COTI-219 is an investigational new drug. As such, detailed proprietary data on its stability and storage conditions are not publicly available. This guide is a comprehensive technical overview based on established industry best practices and regulatory guidelines for small molecule drug candidates, particularly the International Council for Harmonisation (ICH) Q1A guidelines, to provide a framework for researchers, scientists, and drug development professionals.

Introduction

COTI-219 is a novel, orally administered small molecule compound designed to target mutant forms of the KRAS protein.[1] As with any investigational drug, ensuring its stability and defining appropriate storage conditions are critical for maintaining its quality, safety, and efficacy throughout its lifecycle, from preclinical studies to potential clinical use. This document outlines the principles and methodologies for assessing the stability of COTI-219 and provides recommendations for its storage and handling.

Stability Testing of COTI-219

The primary goal of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is used to establish a retest period for the drug substance and recommend storage conditions.

Data Presentation: Summary of Stability Testing Conditions

The following tables summarize the typical conditions for long-term, accelerated, and intermediate stability studies as recommended by ICH Q1A guidelines. These are the conditions under which a new drug substance like COTI-219 would likely be tested.

Table 1: Long-Term Stability Testing Conditions

| Climatic Zone | Storage Condition (°C / % Relative Humidity) | Minimum Duration |

| I / II | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| III / IVa | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| IVb | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |

Table 2: Accelerated and Intermediate Stability Testing Conditions

| Study Type | Storage Condition (°C / % Relative Humidity) | Minimum Duration |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are crucial for ensuring the reliability of the data.

Forced degradation, or stress testing, is performed to identify the likely degradation products of COTI-219, which helps in understanding its intrinsic stability and in developing stability-indicating analytical methods.[3]

Protocol:

-

Sample Preparation: Prepare solutions or suspensions of COTI-219 in various media.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Neutral Hydrolysis: Water at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C).

-

-

Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

These studies are conducted on at least three primary batches of the drug substance to establish the retest period.[2]

Protocol:

-

Batch Selection: Use at least three primary batches of COTI-219 manufactured by a process representative of the final production method.[2]

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage: Place the samples in controlled environmental chambers set to the long-term and accelerated conditions specified in Tables 1 and 2.

-

Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Parameters to be Tested:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products/impurities

-

Water content (if applicable)

-

Other relevant physical or chemical properties

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of COTI-219

COTI-219 is designed to target mutant forms of KRAS. The diagram below illustrates the simplified KRAS signaling pathway that is constitutively activated in certain cancers and is the target of inhibitors like COTI-219.

Caption: Proposed mechanism of action of COTI-219 on the KRAS signaling pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting stability studies for a new drug substance like COTI-219, from initial planning to data evaluation.

Caption: General workflow for stability testing of a new drug substance.

Storage and Handling Recommendations

Based on general principles for investigational drugs, the following storage and handling conditions are recommended for COTI-219.

General Storage

-

Temperature: Store in a well-controlled environment, typically at controlled room temperature (20°C to 25°C) unless stability data indicates otherwise. Excursions should be monitored and evaluated.

-

Humidity: Protect from high humidity. Storage in a desiccated environment may be necessary depending on the hygroscopicity of the compound.

-

Light: Protect from light. Store in light-resistant containers.

Handling

-

COTI-219 should be handled by trained personnel in a facility equipped for handling potent compounds.

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

For solution preparation, use calibrated equipment and validated procedures to ensure accurate concentrations.

Transportation

-

Transport COTI-219 under conditions that prevent exposure to extreme temperatures, humidity, and light.

-

Use qualified shipping containers and temperature monitoring devices if necessary to ensure the integrity of the compound during transit.

Conclusion

While specific stability and storage data for COTI-219 are not publicly available, this technical guide provides a comprehensive framework based on established regulatory guidelines and industry best practices. Adherence to these principles is essential for ensuring the quality, safety, and efficacy of this investigational KRAS inhibitor throughout its development and potential clinical application. As more data becomes available through ongoing IND-enabling studies, specific storage conditions and retest periods for COTI-219 will be formally established.

References

Investigating the Metabolic Fate of COTI-219 Using a Deuterated Analog, COTI-219-d8: A Proposed Technical Guide

Disclaimer: As of late 2025, detailed public-domain data on the metabolic fate of COTI-219 and the specific use of a deuterated analog, COTI-219-d8, is limited. This technical guide, therefore, presents a proposed investigational framework based on established principles of drug metabolism, the known metabolic pathways of similar chemical structures (thiosemicarbazones), and standard protocols for utilizing stable isotope-labeled compounds in pharmacokinetic studies. The quantitative data herein is illustrative and hypothetical.

Introduction

COTI-219 is a novel, orally administered small molecule developed to target mutant forms of the KRAS protein, a significant oncogene implicated in numerous cancers.[1][2] Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing critical insights into their efficacy, safety, and potential drug-drug interactions. The use of a stable isotope-labeled version of the drug, such as this compound, is a powerful technique to elucidate metabolic pathways and accurately quantify the parent drug and its metabolites.

The primary advantage of using a deuterated analog like this compound lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This can slow down metabolism at the site of deuteration, aiding in the identification of metabolic "soft spots" and potentially leading to improved pharmacokinetic profiles.[3][4]

This guide outlines a comprehensive strategy for investigating the absorption, distribution, metabolism, and excretion (ADME) of COTI-219 by employing this compound as a tracer in both in vitro and in vivo models.

Hypothesized Metabolic Pathways of COTI-219

COTI-219 is a thiosemicarbazone derivative. Based on the known metabolism of this class of compounds, COTI-219 is likely to undergo extensive Phase I and Phase II metabolism.[5]

Phase I Reactions: Thiosemicarbazones typically undergo oxidative metabolism.[5] Potential Phase I pathways for COTI-219 include:

-

Oxidative Desulfuration: Replacement of the sulfur atom with an oxygen to form a semicarbazone derivative.

-

Hydroxylation: Addition of hydroxyl groups to aromatic or aliphatic moieties.

-

N-dealkylation/demethylation: Removal of alkyl or methyl groups.

-

Dehydrogenation: Which may lead to ring-closure and the formation of thiadiazole structures.[5]

Phase II Reactions: The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfonate group.

The following diagram illustrates these hypothesized metabolic pathways.

Caption: Hypothesized metabolic pathways for COTI-219.

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of COTI-219 and this compound and identify the primary CYP450 enzymes involved.

Methodology:

-

Incubation Preparation: Human liver microsomes (HLM) are prepared in a phosphate buffer (pH 7.4).[3]

-

Reaction Mixture: The reaction mixture will contain HLM (0.5 mg/mL), COTI-219 or this compound (1 µM), and a pre-warmed NADPH regenerating system.[3]

-

Initiation and Time Points: The reaction is initiated by adding the NADPH system and incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The disappearance of the parent compound (COTI-219 and this compound) is monitored using a validated LC-MS/MS method.

-

CYP450 Reaction Phenotyping: To identify specific CYP enzymes, the assay is repeated using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]

In Vivo Pharmacokinetic and Metabolite Identification Study

Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of COTI-219 in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used and acclimated for at least one week.[3]

-

Dosing: A cohort of rats receives an oral gavage of COTI-219. A second cohort receives a "cassette" dose containing a 1:1 mixture of COTI-219 and this compound.

-

Sample Collection:

-

Blood: Serial blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.[3] Plasma is separated via centrifugation and stored at -80°C.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

-

-

Sample Preparation:

-

Plasma: Protein precipitation is performed using acetonitrile.

-

Urine: Samples are diluted and centrifuged.

-

Feces: Samples are homogenized, extracted with a suitable solvent, and centrifuged.

-

-

Bioanalysis by LC-MS/MS:

-

A high-resolution mass spectrometer is used to quantify COTI-219, this compound, and to screen for predicted and unexpected metabolites.

-

The co-dosed this compound serves as an internal standard for the quantification of COTI-219, and the isotopic signature helps distinguish drug-related material from endogenous matrix components.

-

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for metabolism studies.

Quantitative Data Summary (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the proposed studies.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |

| COTI-219 | 25.5 | 27.2 |

| This compound | 48.2 | 14.4 |

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

| Parameter | COTI-219 | This compound |

| Cmax (ng/mL) | 850 | 1150 |

| Tmax (hr) | 1.0 | 1.5 |

| AUC₀₋t (ng·hr/mL) | 4250 | 7800 |

| t½ (hr) | 3.5 | 6.2 |

| CL/F (mL/hr/kg) | 2350 | 1280 |

Table 3: Metabolite Profile in Rat Plasma and Urine (24h post-dose, % of total drug-related material)

| Metabolite | Plasma (AUC) | Urine |

| COTI-219 (Parent) | 45% | 10% |

| M1 (Semicarbazone) | 25% | 30% |

| M2 (Hydroxylated) | 15% | 5% |

| M5 (Glucuronide of M2) | 10% | 45% |

| Other | 5% | 10% |

Signaling Pathway Context

COTI-219 is designed to target mutant KRAS. The KRAS protein is a key node in the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival. Mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. COTI-219 aims to inhibit this aberrant signaling.

Caption: Targeted KRAS signaling pathway.

Conclusion

This technical guide proposes a robust framework for elucidating the metabolic fate of the novel KRAS inhibitor, COTI-219, through the strategic use of its deuterated analog, this compound. The outlined in vitro and in vivo experiments will enable the determination of metabolic stability, identification of key metabolites, and characterization of the pharmacokinetic profile. This comprehensive ADME assessment is indispensable for the continued clinical development of COTI-219 as a potential cancer therapeutic.

References

- 1. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]

- 2. Critical Outcome Advances to Fourth Cohort in Phase 1 Study [globenewswire.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: A Conceptual Framework for the Preclinical Evaluation of a Deuterated KRAS Inhibitor as a PET Tracer

Disclaimer: As of late 2025, there is no publicly available scientific literature or data detailing the use of a compound designated "COTI-219-d8" as a preclinical tracer. The following guide is a conceptual framework based on established principles of radiopharmaceutical development and preclinical imaging. It outlines the hypothetical development and evaluation of a deuterated, radiolabeled version of the mutant KRAS inhibitor, COTI-219, for use in Positron Emission Tomography (PET).

Introduction

COTI-219 is a preclinical, orally administered small molecule designed to selectively inhibit mutated forms of the KRAS protein.[1][2] KRAS mutations are significant drivers in numerous cancers, including colorectal and lung cancer, making it a critical therapeutic target.[2][3] The development of a PET tracer corresponding to a targeted inhibitor like COTI-219 could provide invaluable, non-invasive insights into the drug's in vivo behavior.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo.[4][5] By radiolabeling a drug, researchers can track its biodistribution, quantify its accumulation in tumors and other tissues, and potentially assess its engagement with the intended target.[6][7]

The "-d8" suffix in "this compound" suggests the strategic replacement of eight hydrogen atoms with deuterium, a stable isotope of hydrogen. This process, known as deuteration, is a common strategy in pharmaceutical development to alter a molecule's metabolic profile.[8] By slowing down metabolic breakdown, deuteration can enhance the in vivo stability of a PET tracer, potentially leading to improved imaging quality and more accurate quantification by reducing the interference from radiometabolites.[9][10]

This guide presents a hypothetical framework for the preclinical evaluation of a tracer we will term [¹⁸F]COTI-219-d₈ , a deuterated and fluorine-18 radiolabeled variant of COTI-219.

Target Signaling Pathway: KRAS and Downstream Effectors

COTI-219 is designed to inhibit mutant KRAS, a key node in cellular signaling.[1] Upon activation, KRAS binds to GTP and initiates a cascade of downstream signaling, most notably through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and growth. A PET tracer targeting KRAS could help visualize the presence of tumors harboring these mutations and assess the inhibitor's ability to reach its target.

Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.

Experimental Protocols

Radiosynthesis of [¹⁸F]COTI-219-d₈

This protocol describes a hypothetical two-step synthesis for radiolabeling a deuterated precursor.

-

Precursor Synthesis: A deuterated precursor molecule, desmethyl-COTI-219-d₈ with a suitable leaving group (e.g., nitro or trimethylammonium) at the position intended for fluorination, would be synthesized and characterized.

-

Fluorine-18 Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.

-

Radiolabeling Reaction: The [¹⁸F]Fluoride is activated using a kryptofix (K2.2.2)/potassium carbonate complex in anhydrous acetonitrile. The activated [¹⁸F]fluoride is then added to the deuterated precursor, and the reaction mixture is heated (e.g., 100-120°C for 10-15 minutes) to facilitate nucleophilic substitution.

-

Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]COTI-219-d₈ from unreacted fluoride and other byproducts.

-

Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection, followed by sterile filtration. Quality control tests are performed to confirm radiochemical purity, specific activity, and sterility.

Animal Model Development

-

Cell Line Selection: Human cancer cell lines with known KRAS mutations (e.g., HCT-116 for colorectal cancer, A549 for non-small cell lung cancer) are cultured under standard conditions.

-

Xenograft Implantation: 5-10 million cells are suspended in a solution like Matrigel and are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a suitable size for imaging (e.g., 150-250 mm³), with tumor volume measured regularly using calipers.

PET/CT Imaging and Biodistribution Workflow

This protocol outlines a combined in vivo imaging and ex vivo biodistribution study.

-

Animal Preparation: Tumor-bearing mice are anesthetized (e.g., with isoflurane) and kept warm to maintain physiological homeostasis.

-

Tracer Administration: A defined dose of [¹⁸F]COTI-219-d₈ (e.g., 3.7-7.4 MBq) is injected intravenously via the tail vein.

-

Dynamic PET/CT Scan: Immediately following injection, a dynamic PET scan (e.g., 60-90 minutes) is acquired using a preclinical PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.[11][12]

-

Data Analysis:

-

PET images are reconstructed and analyzed to generate time-activity curves for the tumor and other organs. Uptake is often expressed as the Standardized Uptake Value (SUV).[5]

-

Biodistribution data is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]

-

Caption: Standard experimental workflow for a preclinical PET/CT imaging study.

Hypothetical Data Presentation

The following tables present plausible, conceptual data for [¹⁸F]COTI-219-d₈ to illustrate expected outcomes.

Table 1: Hypothetical Ex Vivo Biodistribution of [¹⁸F]COTI-219-d₈ Data presented as mean %ID/g ± standard deviation at 90 minutes post-injection in a KRAS-mutant xenograft model (n=5).

| Tissue | Uptake (%ID/g) |

| Blood | 1.5 ± 0.3 |

| Tumor | 4.2 ± 0.7 |

| Brain | 0.1 ± 0.05 |

| Heart | 1.1 ± 0.2 |

| Lungs | 1.8 ± 0.4 |

| Liver | 6.5 ± 1.1 |

| Kidneys | 3.5 ± 0.6 |

| Spleen | 0.9 ± 0.2 |

| Muscle | 0.5 ± 0.1 |

| Bone | 0.8 ± 0.2 |

Table 2: Conceptual Comparison of Tumor Uptake and Metabolism Illustrating the potential impact of deuteration on tracer performance at 90 minutes post-injection.

| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Parent Tracer in Plasma (%) |

| [¹⁸F]COTI-219 (Hypothetical) | 3.1 ± 0.6 | 5.2 | 45% |

| [¹⁸F]COTI-219-d₈ (Hypothetical) | 4.2 ± 0.7 | 8.4 | 75% |

This hypothetical data illustrates how the deuterated tracer ([¹⁸F]COTI-219-d₈) could lead to higher tumor accumulation, a better tumor-to-muscle contrast ratio, and significantly greater metabolic stability compared to its non-deuterated counterpart.

Conclusion

While no specific data exists for a tracer named this compound, this guide provides a scientifically grounded, conceptual framework for its potential development and preclinical evaluation. A deuterated, radiolabeled version of the KRAS inhibitor COTI-219, such as the hypothetical [¹⁸F]COTI-219-d₈, represents a logical approach to creating a PET tracer. Such a tool could non-invasively confirm the biodistribution of the drug, quantify its delivery to KRAS-mutant tumors, and potentially serve as a pharmacodynamic biomarker to accelerate the clinical development of this class of targeted cancer therapies. The successful development of such a tracer would depend on achieving favorable tumor penetration, high metabolic stability, and specific binding to its intended target.

References

- 1. criticaloutcome.com [criticaloutcome.com]

- 2. Critical Outcome Technologies Announces Next Clinical [globenewswire.com]

- 3. biospace.com [biospace.com]

- 4. itnonline.com [itnonline.com]

- 5. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals [inis.iaea.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mediso - Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am [mediso.com]

- 12. mdpi.com [mdpi.com]

- 13. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of COTI-219 in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of COTI-219 in human plasma. The method employs COTI-219-d8, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in a drug development setting.

Introduction

COTI-219 is a novel, orally administered small molecule compound that targets mutant forms of the KRAS gene.[1][2][3] KRAS mutations are prevalent in a significant percentage of all human cancers, representing a critical and challenging target for drug development.[1][2] As COTI-219 progresses through preclinical and clinical development, a reliable and robust bioanalytical method is essential for its quantitative determination in biological matrices. This allows for the thorough characterization of its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] A key challenge in LC-MS/MS-based quantification from complex matrices like plasma is the potential for variability arising from sample preparation and matrix effects.[5] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing effective normalization and leading to superior data quality.

This application note details a fully validated LC-MS/MS method for the quantification of COTI-219 in human plasma using this compound as the internal standard.

COTI-219 Signaling Context

To provide a biological context for the importance of quantifying COTI-219, the diagram below illustrates a simplified version of the KRAS signaling pathway, which is a key regulator of cell proliferation and survival. COTI-219 is being developed to target mutations within this pathway.

Experimental Protocol

Materials and Reagents

-

Analytes: COTI-219 (reference standard), this compound (internal standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

-

Additives: Formic acid (FA, >99%).

-

Matrix: Blank human plasma (K2-EDTA).

Instrumentation

A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used.

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving COTI-219 and this compound in methanol.

-

Working Solutions: Stock solutions were serially diluted with 50:50 ACN/Water to prepare calibration curve (CC) standards and quality control (QC) spiking solutions.

-

Internal Standard (IS) Working Solution (50 ng/mL): Prepared by diluting the this compound stock solution in acetonitrile.

Analytical Workflow

The overall experimental workflow is outlined below.

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to precipitate proteins and add the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The liquid chromatography and mass spectrometry parameters were optimized for the separation and detection of COTI-219 and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | COTI-219 | This compound (IS) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 415.2 -> 287.1 | 423.2 -> 295.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (V) | 85 | 85 |

| Collision Energy (eV) | 30 | 30 |

| Source Temperature (°C) | 550 | 550 |

| IonSpray Voltage (V) | 5500 | 5500 |

Note: m/z values are hypothetical and must be optimized experimentally based on the compound's exact mass and fragmentation pattern.

Method Validation Results

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Data (Example)

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |